molecular formula C30H31ClN3O4+ B3321529 Rupatadine fumarate impurity A [EP] CAS No. 1354055-68-7

Rupatadine fumarate impurity A [EP]

货号: B3321529
CAS 编号: 1354055-68-7
分子量: 533.0 g/mol
InChI 键: TYEBSKZDBGHZPL-UHFFFAOYSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rupatadine fumarate impurity A [EP] is a process-related impurity identified during the synthesis and stability testing of rupatadine fumarate, a dual histamine H1 and platelet-activating factor (PAF) antagonist used to treat allergic conditions. This impurity is structurally related to the active pharmaceutical ingredient (API) and arises during manufacturing or storage due to incomplete purification, side reactions, or degradation .

准备方法

The preparation of rupatadine fumarate impurity A involves several synthetic routes and reaction conditions. One of the methods includes the hydrolytic removal of the N-ethoxycarbonyl group from loratadine to give desloratadine, which is then N-acylated with 5-methylnicotinic acid using 1,3-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole hydrate to form an amide derivative. This derivative further reacts with phosphorus oxychloride and sodium borohydride to yield rupatadine base, which can be converted to its fumarate salt .

Industrial production methods for rupatadine fumarate impurity A typically involve controlled synthesis processes to minimize the formation of impurities and ensure the purity of the final product. These methods often include rigorous purification steps such as recrystallization and chromatography to isolate and quantify the impurity .

化学反应分析

Rupatadine fumarate impurity A undergoes various chemical reactions, including:

    Oxidation: The compound can degrade under oxidative stress conditions, leading to the formation of degradation products.

    Reduction: Reduction reactions may involve the conversion of certain functional groups within the molecule.

    Substitution: Substitution reactions can occur, particularly involving the aromatic rings and nitrogen-containing groups.

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

High-Performance Liquid Chromatography (HPLC)

Several studies have developed and validated HPLC methods for the quantification and identification of rupatadine and its impurities, including impurity A. These methods are crucial for ensuring the quality and safety of pharmaceutical formulations.

  • Stability-Indicating RP-HPLC Method : This method allows for the separation of rupatadine from known and unknown impurities within 15 minutes. It has been validated according to International Conference on Harmonization (ICH) guidelines, demonstrating high precision and reproducibility .
ParameterDetails
ColumnHypersil BDS (150 x 4.6 mm, 5 μm)
Mobile PhaseAcetate buffer (pH 6.0) and methanol
Flow Rate1.0 mL/min
Detection Wavelength264 nm
Temperature50°C

Forced Degradation Studies

Forced degradation studies have shown that rupatadine is susceptible to oxidative stress but stable under other conditions such as acid, base, and thermal stress . This knowledge is essential for understanding how impurities like impurity A may behave under various conditions.

Rupatadine fumarate impurity A has been noted for its potential to modulate allergic responses, although it is not intended for therapeutic use. Its mechanism of action may involve interactions with histamine receptors and platelet-activating factor (PAF) receptors .

Pharmacokinetic Studies

Interaction studies involving this impurity focus on its pharmacokinetic properties, which are vital for understanding how it may affect the efficacy and safety profile of rupatadine. The biological activity of impurities can lead to unexpected effects in patients, making it important to monitor their levels during drug formulation.

Regulatory Considerations

The presence of impurities like rupatadine fumarate impurity A necessitates stringent regulatory oversight to ensure patient safety. Regulatory bodies require detailed analytical profiles of impurities in pharmaceutical products to assess their impact on drug safety and efficacy .

Stability Studies in Formulations

A case study highlighted the stability of rupatadine formulations under various stress conditions, revealing that degradation products could be effectively separated from the active pharmaceutical ingredient using validated HPLC methods .

Toxicological Assessments

While specific toxicological data on rupatadine fumarate impurity A is limited, general assessments suggest that impurities must undergo rigorous testing to evaluate their potential toxicity before they can be safely included in pharmaceutical formulations.

作用机制

The mechanism of action of rupatadine fumarate impurity A is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. the parent compound, rupatadine fumarate, acts as a dual antagonist of histamine H1 receptors and platelet-activating factor receptors. By blocking these receptors, rupatadine fumarate prevents the release of histamine and other inflammatory mediators, thereby reducing allergic symptoms such as nasal blockage, rhinorrhea, itching, and swelling .

相似化合物的比较

Key Characteristics:

  • Purity: Impurity A is reported at 94.97% purity in analytical standards, indicating the presence of minor contaminants .
  • Regulatory Status : Classified as a "specified impurity" under European Pharmacopoeia (EP) guidelines, requiring strict control during API production .

Structural and Functional Differences

Rupatadine fumarate impurities are categorized into three groups:

Process-related impurities : Originate from synthetic intermediates (e.g., unreacted starting materials).

Degradation products : Formed under stress conditions (e.g., oxidation, hydrolysis).

Isomeric impurities : Structural analogs differing in stereochemistry or substitution patterns.

Table 1: Comparative Analysis of Key Impurities

Parameter Impurity A [EP] Impurity-B Impurity-J (Oxidative Degradant) Desloratadine (Related Compound)
Origin Process-related Process-related Oxidative degradation Metabolite/structural analog
Purity 94.97% 99.74% Synthesized via H2O2 reaction ≥98% (analytical grade)
Stability Stable under stress Stable under stress Labile to further oxidation Stable in acidic/basic conditions
Detection Method RP-HPLC (245 nm) RP-HPLC LC-MS/UV spectroscopy RP-HPLC (LOQ: 0.25 µg/ml)
Regulatory Limit ≤0.15% (EP) ≤0.10% (EP) Not specified ≤0.20% (ICH Q3B)

Analytical Differentiation

  • Chromatographic Behavior: Impurity A and desloratadine are resolved using a C18 column with a sodium acetate-methanol mobile phase (80:20 v/v), achieving a resolution >5 . Impurity-J, an oxidative product, shows distinct retention times and UV spectra due to structural modifications (e.g., hydroxylation) .
  • Spectroscopic Identification :
    • Impurity A lacks characteristic UV absorption shifts compared to desloratadine, which exhibits a hypsochromic shift at 245 nm .

Stability and Degradation Pathways

  • Impurity A : Resists degradation under thermal (40°C) and photolytic conditions, unlike montelukast (a related antihistamine), which degrades rapidly in sunlight .
  • Impurity-J : Forms via hydrogen peroxide-mediated oxidation of the pyridine moiety, a pathway absent in Impurity A .

Research Findings and Implications

Pharmacological Impact

  • Impurity A and desloratadine exhibit negligible antagonism toward histamine H1 or PAF receptors, unlike rupatadine fumarate .
  • Impurity-J, however, may retain partial bioactivity due to structural similarity, warranting toxicity studies .

Quality Control Strategies

  • Forced Degradation Studies : Rupatadine fumarate is stable under acidic, basic, and thermal stress but forms Impurity-J under oxidative conditions .
  • Method Validation : RP-HPLC methods for Impurity A quantification are validated per ICH guidelines, with recovery rates of 98–102.5% and RSD <2% .

生物活性

Rupatadine fumarate impurity A [EP] is a chemical compound associated with the antihistamine drug rupatadine fumarate, which is primarily used to treat allergic rhinitis and chronic idiopathic urticaria. This impurity is significant in pharmaceutical formulations, as its presence can affect the safety and efficacy of the drug product. Understanding its biological activity is crucial for ensuring quality control in pharmaceutical manufacturing.

Chemical Structure and Properties

Rupatadine fumarate impurity A has the following structural characteristics:

  • Chemical Name : Pyridinium, 3-[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-1-yl)phenyl]-2-carboxylic acid
  • CAS Number : 1354055-68-7

This compound is a derivative of rupatadine and exhibits properties that are important for its biological activity.

Rupatadine fumarate impurity A acts primarily as a dual antagonist of the histamine H1 receptor and the platelet-activating factor (PAF) receptor. By blocking these receptors, it effectively reduces allergic symptoms by inhibiting the actions of histamine and PAF, which are key mediators in allergic responses. The interference with these signaling pathways leads to a decrease in symptoms such as nasal congestion, rhinorrhea, itching, and swelling associated with allergic reactions .

Pharmacokinetics

The pharmacokinetic profile of rupatadine fumarate impurity A is closely related to that of its parent compound. The primary metabolic pathway involves cytochrome P450 enzymes in the liver, leading to the formation of active metabolites such as desloratadine and 3-hydroxydesloratadine. Studies show that the bioavailability of rupatadine can vary significantly based on formulation and individual metabolism .

In Vitro Studies

In vitro studies have demonstrated that rupatadine fumarate impurity A inhibits histamine release from mast cells and reduces PAF-induced platelet aggregation. The median inhibitory concentration (IC50) values for these activities range from 2.9 µM to 44 nM depending on the assay conditions. This indicates that impurity A has a potent effect on both histamine-mediated and PAF-mediated pathways .

Comparative Analysis with Other Compounds

Rupatadine fumarate impurity A can be compared with other antihistamines such as desloratadine and loratadine. It has been shown to be approximately 7.5 to 10 times more potent than loratadine in binding to H1 receptors, indicating its potential efficacy in treating allergic conditions . The following table summarizes key comparative data:

CompoundPotency (H1 Receptor)IC50 (Histamine Release)IC50 (PAF-Induced Aggregation)
Rupatadine Fumarate Impurity A~7.5 - 10 times more potent than loratadine3 - 7 µM0.2 - 4.6 µM
LoratadineReferenceSimilar~30-fold less potent than rupatadine

Clinical Efficacy

A clinical study evaluating the bioequivalence of different formulations of rupatadine demonstrated that both formulations exhibited similar pharmacokinetic profiles and safety features. The study involved healthy subjects under fasting and fed conditions, confirming that the presence of impurities did not significantly alter the therapeutic outcomes .

Safety Profile

The safety profile of rupatadine fumarate impurity A aligns with that of its parent compound, showing mild and transient adverse events during clinical trials. This suggests that while impurities are critical to monitor during drug production, they may not significantly impact overall drug safety when present within acceptable limits .

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for the structural elucidation of Rupatadine fumarate impurity A [EP]?

  • Methodology : Use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups by analyzing absorption bands in the 400–4000 cm⁻¹ range. Cross-validate with ¹H-Nuclear Magnetic Resonance (¹H-NMR) to confirm molecular structure and hydrogen environments, particularly focusing on peaks corresponding to aromatic protons or alkyl chains. Mass spectrometry (MS) can further confirm molecular weight and fragmentation patterns .
  • Example : In synthesis studies, FTIR and ¹H-NMR were used to distinguish impurity A from the parent compound by identifying shifts in carbonyl or amine-related peaks .

Q. How can differential scanning calorimetry (DSC) detect interactions between Rupatadine fumarate and impurity A?

  • Methodology : Perform DSC under nitrogen flow (10 mL/min) with a heating rate of 10°C/min. Compare thermograms of pure Rupatadine fumarate (melting endotherm at 215°C) with samples containing impurity A. New peaks or shifts in melting points (e.g., 166°C in physical mixtures) indicate incompatibility or interactions .
  • Data Interpretation : Absence of exothermic peaks in mixtures suggests no degradation, while overlapping endotherms may signal co-crystallization .

Q. What are the common synthetic pathways leading to impurity A formation?

  • Methodology : Trace impurity formation to specific steps in the synthesis of Rupatadine fumarate, such as incomplete esterification, side reactions during alkylation, or inadequate purification after salification with fumaric acid. Monitor intermediates via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
  • Case Study : A 46.4% yield synthesis route identified chlorination and alkylation as critical steps requiring strict temperature control to minimize byproducts .

Advanced Research Questions

Q. How can co-elution challenges between impurity A and desloratadine in HPLC be resolved?

  • Methodology : Optimize chromatographic conditions using a Design of Experiments (DoE) approach. Variables include mobile phase pH (e.g., phosphate buffer at pH 3.5), column type (C18 with 5 µm particle size), and gradient elution (acetonitrile:buffer from 30:70 to 70:30 over 20 minutes). Validate specificity using spiked samples and forced degradation studies .
  • Example : A green micellar HPLC method achieved baseline separation of impurity A and desloratadine using a 0.1 M sodium dodecyl sulfate micellar mobile phase .

Q. What experimental design is optimal for forced degradation studies of impurity A under oxidative conditions?

  • Methodology : Subject impurity A to accelerated oxidative stress using 3% H₂O₂ at 60°C for 24 hours. Monitor degradation kinetics via UV-spectrophotometry or LC-MS. Use Arrhenius plots to extrapolate degradation rates at room temperature. Identify secondary impurities via MS/MS fragmentation .
  • Data Analysis : A first-order kinetic model was applied to oxidative degradation, revealing a half-life of 8.2 hours under stressed conditions .

Q. How can Quality by Design (QbD) principles improve impurity-specific method validation?

  • Methodology : Define the Analytical Target Profile (ATP) for impurity A, specifying detection limits (e.g., ≤0.1% w/w) and robustness criteria. Use risk assessment tools (e.g., Ishikawa diagrams) to prioritize variables like column temperature (±2°C) and flow rate (±0.1 mL/min). Validate using ICH Q2(R1) guidelines for linearity (R² > 0.999), precision (%RSD < 2), and accuracy (98–102% recovery) .
  • Case Study : A QbD-driven dissolution test for Rupatadine tablets optimized paddle speed (50 rpm) and medium (pH 6.8 phosphate buffer) to ensure discriminatory power for impurity detection .

Q. Contradictions and Limitations in Current Evidence

  • DSC Interpretation : While attributes a 166°C peak to physical mixtures, this could overlap with impurity-related thermal events, necessitating complementary techniques like X-ray diffraction .
  • Synthesis Yield vs. Purity : reports a 46.4% synthesis yield but does not quantify impurity A, highlighting the need for in-process control strategies during scale-up .

属性

IUPAC Name

2-[3-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]-5-methylpyridin-1-ium-1-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30ClN3O4/c1-19-13-20(18-34(16-19)26(30(37)38)15-27(35)36)17-33-11-8-21(9-12-33)28-25-7-6-24(31)14-23(25)5-4-22-3-2-10-32-29(22)28/h2-3,6-7,10,13-14,16,18,26H,4-5,8-9,11-12,15,17H2,1H3,(H-,35,36,37,38)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEBSKZDBGHZPL-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C[N+](=C1)C(CC(=O)O)C(=O)O)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31ClN3O4+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354055-68-7
Record name 3-((4-(8-Chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)piperidin-1-yl)methyl)-1-(1,2-dicarboxyethyl)-5-methylpyridin-1-ium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354055687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((4-(8-CHLORO-5,6-DIHYDRO-11H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDIN-11-YLIDENE)PIPERIDIN-1-YL)METHYL)-1-(1,2-DICARBOXYETHYL)-5-METHYLPYRIDIN-1-IUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR3L9PNX72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rupatadine fumarate impurity A [EP]
Reactant of Route 2
Rupatadine fumarate impurity A [EP]
Reactant of Route 3
Rupatadine fumarate impurity A [EP]
Reactant of Route 4
Rupatadine fumarate impurity A [EP]
Reactant of Route 5
Rupatadine fumarate impurity A [EP]
Reactant of Route 6
Rupatadine fumarate impurity A [EP]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。